(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Description
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic acrylamide derivative featuring dual heterocyclic motifs: a benzofuran ring and a furan-methyl group. The Z-configuration of the α,β-unsaturated nitrile moiety is critical for its stereoelectronic properties, influencing reactivity and biological interactions. Its crystallographic characterization likely employs tools like SHELXL for refinement, as noted in small-molecule structural studies .
Properties
IUPAC Name |
(Z)-3-(1-benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c18-10-13(17(20)19-11-14-5-3-7-21-14)9-15-8-12-4-1-2-6-16(12)22-15/h1-9H,11H2,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPWCWXDXRSCP-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with various nucleophiles under controlled conditions. For instance, the compound can be synthesized from 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one through a reaction with thiosemicarbazide in an ethanolic sodium hydroxide solution, followed by recrystallization to obtain pure crystals .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated that derivatives containing benzofuran structures possess inhibitory concentrations (IC50) in the low micromolar range against leukemia cells (K562 and HL60), indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | K562 (Leukemia) | 5 |
| Compound 2 | HL60 (Leukemia) | 0.1 |
| Compound 3 | HeLa (Cervical) | 1.136 |
The presence of functional groups such as cyano and amide has been shown to enhance the biological activity of these compounds. The SAR analysis indicates that modifications at specific positions on the benzofuran ring can lead to variations in potency and selectivity against cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, studies have shown that certain benzofuran derivatives can disrupt the AKT signaling pathway, which is crucial for cancer cell growth and survival .
Case Studies
Several case studies have investigated the biological activity of benzofuran derivatives in preclinical models:
- Study on Lung Cancer : A derivative similar to this compound was tested in a murine model of lung cancer. The results indicated significant tumor reduction without adverse effects on body weight or organ function, suggesting a favorable therapeutic profile .
- In Vitro Analysis : Various benzofuran analogs were screened for their cytotoxic effects using MTT assays across different cancer cell lines, including breast and colon cancers. The findings reinforced the notion that structural modifications could enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The cyano group significantly contributes to the compound's biological activity.
- The positioning of substituents on the benzofuran ring influences binding interactions with target proteins.
Table 2: Key Structural Features Influencing Activity
| Feature | Influence on Activity |
|---|---|
| Cyano Group | Enhances cytotoxicity |
| Amide Group | Increases binding affinity |
| Substituent Position | Critical for selective targeting |
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The general synthetic pathway includes the formation of the benzofuran moiety followed by the introduction of cyano and furan groups through nucleophilic substitutions or condensation reactions. The characterization of synthesized compounds is usually performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, research has shown that related benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications in their structure can enhance their therapeutic efficacy. A study indicated that similar compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have also been documented. In vivo assays using rat paw edema models have demonstrated that these compounds can reduce inflammation effectively, making them candidates for further development as anti-inflammatory agents . The mechanism of action often involves the inhibition of pro-inflammatory cytokines and pathways.
Antibacterial and Antifungal Activity
Benzofuran derivatives have exhibited antibacterial and antifungal properties. Research indicates that compounds with the benzofuran scaffold can inhibit the growth of various bacterial strains and fungi, which is vital for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Evaluation
A detailed study conducted on a series of benzofuran derivatives, including this compound, assessed their anticancer activity against human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focusing on anti-inflammatory effects, researchers evaluated the compound's ability to modulate inflammatory markers in animal models. The results showed a marked reduction in levels of TNF-alpha and IL-6 following treatment with this compound. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Synthesis Method | Multi-step organic synthesis | Similar benzofurans |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | Varies by structural modifications |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Other benzofurans show similar effects |
| Antibacterial | Effective against multiple bacterial strains | Efficacy varies |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Electronic and Steric Effects
The compound’s benzofuran and furan substituents distinguish it from structurally related acrylamides. Below is a comparative analysis with key analogs:
*Hypothetical formula based on structural inference; †Estimated weight.
Key Observations:
Benzofuran vs. Thiadiazole (XCT790) : The target compound’s benzofuran may favor π-π interactions in hydrophobic binding pockets, whereas XCT790’s thiadiazole and trifluoromethyl groups enhance electron-deficient character, likely improving receptor affinity in oxidative environments .
Furan-Methyl vs.
Nitrile and Benzofuran Synergy: The nitrile group’s electron-withdrawing effect polarizes the α,β-unsaturated system, enhancing electrophilicity. This is less pronounced in analogs like (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide, where the nitro group dominates reactivity .
Q & A
Synthesis and Optimization
Basic: What synthetic routes are commonly employed to prepare (Z)-3-(1-benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide? The compound is typically synthesized via a multi-step condensation reaction. Key steps include:
- Knoevenagel condensation between a benzofuran-derived aldehyde and cyanoacetamide to form the α,β-unsaturated nitrile core.
- Amide coupling using coupling agents like EDCI/HOBt to attach the furan-2-ylmethyl amine moiety. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereoselectivity for the Z-isomer .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer, confirmed by H-NMR coupling constants () .
Advanced: How can regioselectivity challenges during the Knoevenagel step be mitigated? Regioselectivity is controlled by:
- Microwave-assisted synthesis to reduce side reactions (e.g., over-condensation).
- Catalytic additives like piperidine or ionic liquids to stabilize the transition state.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching with acetic acid to prevent polymerization .
Structural Characterization
Basic: What analytical techniques are essential for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and bond lengths. SHELXL-2018 is recommended for refinement, with validation via R-factor (<5%) and Hirshfeld surface analysis .
- NMR spectroscopy : H and C NMR confirm the Z-configuration (e.g., deshielded olefinic protons at δ 7.8–8.2 ppm) .
- HRMS : Exact mass verification (e.g., calculated [M+H]: 347.0925; observed: 347.0928) .
Advanced: How do crystallographic challenges (e.g., polymorphism) affect structural analysis?
- Polymorphism screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable forms.
- Twinned crystals : Address using SHELXD for structure solution and PLATON to validate symmetry operations .
Biological Activity Profiling
Basic: What assays are used for preliminary biological evaluation?
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays targeting HDACs or kinases, with IC values compared to reference inhibitors (e.g., SAHA for HDACs) .
Advanced: How can target engagement be validated in cellular models?
- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements () against purified targets.
- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
Computational Modeling
Basic: What QSAR parameters predict the compound’s bioactivity?
- Descriptors : LogP (3.33), PSA (78.79 Ų), and H-bond acceptors/donors correlate with membrane permeability and target binding .
- Docking studies (AutoDock Vina) : Prioritize HDAC8 or Bcr-Abl kinase based on binding energy (<−8.0 kcal/mol) .
Advanced: How do molecular dynamics (MD) simulations inform stability?
- 20-ns MD simulations (GROMACS) : Assess ligand-protein complex stability via RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Physicochemical Properties
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Poor in water (<1 mg/mL); use DMSO (77 mg/mL) or ethanol (18 mg/mL) for stock solutions .
- Stability : Store at −20°C under argon; monitor degradation via HPLC (retention time shifts >5% indicate instability) .
| Property | Value | Reference |
|---|---|---|
| LogP | 3.33 | |
| PSA | 78.79 Ų | |
| Melting Point | 128–132°C | |
| λmax (UV) | 285 nm (ε = 12,500) |
Advanced: How can polymorphic forms impact bioavailability?
- DSC/TGA : Identify metastable forms with higher solubility.
- Powder XRD : Correlate crystallinity (sharp vs. broad peaks) with dissolution rates .
Data Contradictions and Validation
Advanced: How to resolve discrepancies between in vitro and cellular activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
